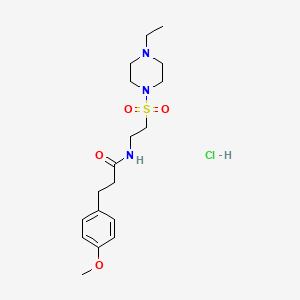

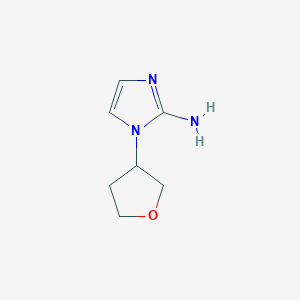

![molecular formula C21H25N3O3S B2446068 N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide CAS No. 1241700-07-1](/img/structure/B2446068.png)

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” is a chemical compound. It is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, such as “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide”, has been described as a practical and straightforward methodology . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

The molecular structure of “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” is complex, with multiple functional groups. It includes an azepane ring, a phenyl group, a sulfonylamino group, and a carboxamide group .

Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide” involve a decarboxylation process . This leads to an exclusive [5 + 2] annulation toward N-aryl azepanes . DFT calculations have revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

科学的研究の応用

- Application : Compounds based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, including derivatives of EN300-26590101, have been explored as NLRP3 inflammasome inhibitors. These compounds show promise as pharmacological probes or potential drug candidates for neuroinflammatory diseases .

- Example : N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide derivatives demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates .

- Compound : 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) is a highly potent, selective, orally bioavailable inhibitor of factor Xa .

- Application : Bi-based photocatalysts, including EN300-26590101 derivatives, have been used for atmospheric purification, organic wastewater treatment, heavy metal ion removal, and sterilization .

- Superhydrophobic Coatings : These coatings find applications in automobile, marine, aircraft, solar energy, and architectural buildings. EN300-26590101 derivatives may contribute to advancements in this field .

- IL-1β and NLRP3 : Inhibition of NLRP3 inflammasome activation (mediated by IL-1β) is a therapeutic strategy. EN300-26590101 derivatives could serve as potential agents .

Inflammasome Inhibition

Antibacterial Activity

Blood Coagulation Factor Xa Inhibition

Photocatalysis and Superhydrophobic Coatings

Neuroinflammation Research

将来の方向性

The synthesis of non-fused N-aryl azepane derivatives, such as “N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide”, represents a significant advancement in the field of synthetic chemistry . The methodology used offers a practical and straightforward approach to creating a diverse range of highly functionalized azepanes . This could open up new possibilities for the development of novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

特性

IUPAC Name |

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-21(24-14-6-1-2-7-15-24)22-19-11-8-12-20(17-19)23-28(26,27)16-13-18-9-4-3-5-10-18/h3-5,8-13,16-17,23H,1-2,6-7,14-15H2,(H,22,25)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZJYYLFZAYSI-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-phenylethenesulfonamido)phenyl]azepane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2445997.png)

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)

![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)